N-[1-(3,4-dimethoxyphenyl)ethyl]-N-methyl-2,2-diphenylacetamide
Overview
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]-N-methyl-2,2-diphenylacetamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-N-methyl-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl group. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is carefully controlled to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[1-(3,4-dimethoxyphenyl)ethyl]-N-methyl-2,2-diphenylacetamide is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its pharmacological properties. It may be used in the development of new treatments for various diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which N-[1-(3,4-dimethoxyphenyl)ethyl]-N-methyl-2,2-diphenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
N-[1-(3,4-dimethoxyphenyl)ethyl]-N-ethyl-2,2-diphenylacetamide
N-[1-(3,4-dimethoxyphenyl)ethyl]-N-phenyl-2,2-diphenylacetamide
N-[1-(3,4-dimethoxyphenyl)ethyl]-N-(2-methylphenyl)-2,2-diphenylacetamide
Uniqueness: N-[1-(3,4-dimethoxyphenyl)ethyl]-N-methyl-2,2-diphenylacetamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular architecture distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-N-methyl-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-18(21-15-16-22(28-3)23(17-21)29-4)26(2)25(27)24(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-18,24H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHKVJHMNQLSMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)N(C)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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